molecular formula C21H27N3O5S B2789477 1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 878058-35-6

1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2789477
CAS No.: 878058-35-6
M. Wt: 433.52
InChI Key: SAHGAQFOVLJBKJ-UHFFFAOYSA-N
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Description

1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c25-20(22-8-4-1-5-9-22)15-24-14-19(17-6-2-3-7-18(17)24)30(27,28)16-21(26)23-10-12-29-13-11-23/h2-3,6-7,14H,1,4-5,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHGAQFOVLJBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone, with CAS number 878058-35-6, is a compound of interest due to its potential biological activities. This compound features a morpholine ring and an indole sulfonamide structure, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

The molecular formula of this compound is C21H27N3O5SC_{21}H_{27}N_{3}O_{5}S, and it has a molecular weight of 433.5 g/mol. The compound's structure includes key functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H27N3O5SC_{21}H_{27}N_{3}O_{5}S
Molecular Weight433.5 g/mol
IUPAC Name1-morpholino-2-sulfonyl ethanone derivative
CAS Number878058-35-6

Anticancer Activity

The indole nucleus is well-documented for its anticancer properties, particularly in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the morpholine and sulfonamide groups may enhance these effects by improving solubility and bioavailability. Preliminary molecular docking studies indicate that such compounds can interact favorably with targets involved in cancer cell proliferation .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of morpholine derivatives in inhibiting acetylcholinesterase (AChE) and urease enzymes. For example, compounds structurally related to 1-morpholino-2-sulfonyl ethanone exhibited strong AChE inhibitory activity with IC50 values ranging from 0.63μM0.63\,\mu M to 6.28μM6.28\,\mu M, indicating a promising avenue for therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

Several research initiatives have explored the biological activities of sulfonamide derivatives:

  • Antibacterial Screening : A series of synthesized piperidine derivatives were tested for antibacterial activity against Salmonella typhi and Bacillus subtilis, showing moderate to strong effects .
  • Molecular Docking Studies : Research involving molecular docking has revealed that compounds similar to 1-morpholino derivatives can effectively bind to target proteins associated with cancer progression .
  • In Vivo Studies : Future research should focus on in vivo evaluations to confirm the efficacy of these compounds in living organisms, which is critical for assessing their therapeutic potential.

Q & A

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Scale-Up Issues :
  • Exothermic Reactions : Use flow chemistry for sulfonation to control heat dissipation .
  • Purification : Switch from column chromatography to crystallization (optimize solvent ratios for high yield) .
  • Quality Control : Implement in-line PAT (process analytical technology) for real-time monitoring .

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